![molecular formula C23H26N6O5S B2387076 N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea CAS No. 1251580-93-4](/img/structure/B2387076.png)

N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

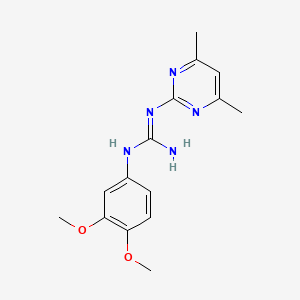

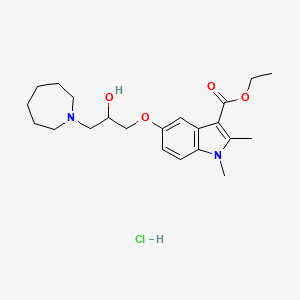

“N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known for their broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with arylglyoxals . An efficient method for the synthesis of substituted imidazo[1,2-a]pyridines involves a microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines .Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” is likely to be complex due to the presence of multiple functional groups. A three-dimensional (3D) Hirshfeld surface (HS) and a two-dimensional (2D) fingerprint map can be analyzed to better understand how the compound molecules interact with one another .Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” are likely to be complex due to the presence of multiple functional groups. The reactions may proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Scientific Research Applications

Synthesis Techniques

Synthesis of Substituted Compounds

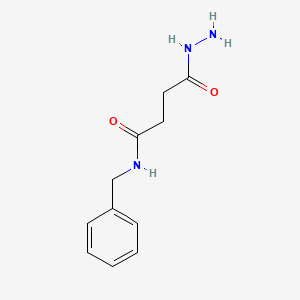

The synthesis of imidazo[4,5-b]pyridin-2-ones and related compounds involve heating aminopyridines, urea, and arylamines under specific conditions. This method is crucial for creating various derivatives for further research (Yutilov et al., 2006).

Cyclocondensation Reactions

Cyclocondensation of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other reagents leads to the creation of various heterocyclic compounds. This method is significant for developing novel imidazo[1,2-a]pyridine derivatives (Sokolov et al., 2013).

Biological and Chemical Applications

Antitumor Activity

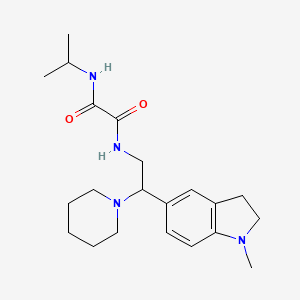

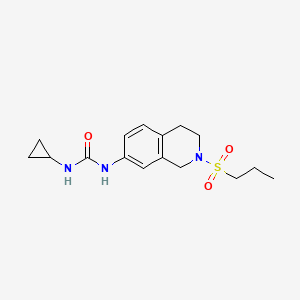

N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives exhibit significant antitumor activity against various cancer cell lines, highlighting the potential of these compounds in cancer research (Chena et al., 2022).

Enzyme Inhibition and Anticancer Investigations

Urea derivatives, including those related to the compound of interest, have been studied for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase. These compounds also show potential in vitro anticancer activity (Mustafa et al., 2014).

Antibacterial Activity

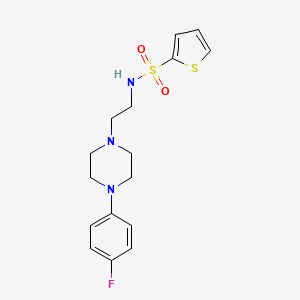

Some imidazo[1,2-a]pyridine derivatives have been found to possess antibacterial activity against various bacterial strains, suggesting their potential use in developing new antibacterial agents (Budumuru et al., 2018).

Chemical Recognition

The use of related compounds as receptors in the formation of supramolecular complexes demonstrates their significance in chemical and biological recognition. This application is critical in developing new sensors and recognition systems (Chetia & Iyer, 2006).

Spectroscopic Studies

Investigations into the spectral characteristics of related compounds, such as DMAPIP-b, help in understanding the mechanisms of protic solvent-induced fluorescence. This research contributes to the field of photochemistry and materials science (Mishra et al., 2013).

Future Directions

The future directions for “N-benzyl-N’-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea” could involve further exploration of its biological activities and potential applications in medicine. The development of new methods for the synthesis of imidazo[1,2-a]pyridines that allow to obtain the target products in one synthetic stage with high yields is an urgent task .

Mechanism of Action

Target of action

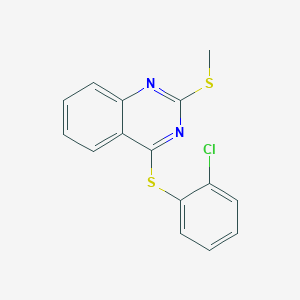

The compound appears to contain a thiazole and a pyrimidine ring, which are common in many biologically active molecules. For example, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Properties

IUPAC Name |

ethyl 2-[[2-[2-[4-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-6-4-5-7-16(15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-8-14(9-11-28)20(31)24-2/h4-7,13-14H,3,8-12H2,1-2H3,(H,24,31)(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKWPTLROJOUMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptan-3-ylmethanol hydrochloride](/img/structure/B2386995.png)

![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)

![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2387015.png)